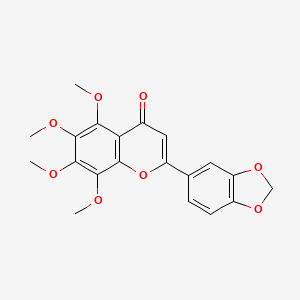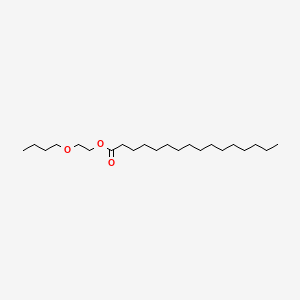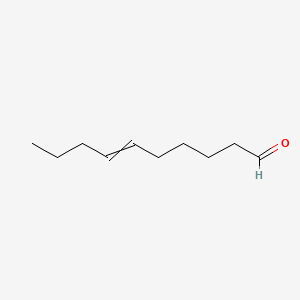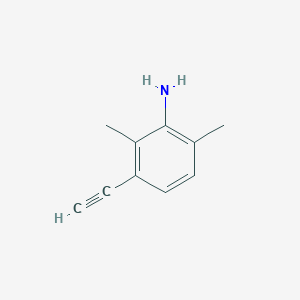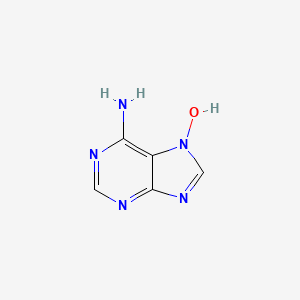
adenine 7N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenine 7N-oxide is a derivative of adenine, a purine base that is a fundamental component of nucleic acids such as DNA and RNA This compound is characterized by the presence of an oxygen atom bonded to the nitrogen atom at the 7th position of the adenine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of adenine 7N-oxide typically involves the oxidation of adenine or its derivatives. One common method is the oxidation of 3-benzyladenine using peroxycarboxylic acid, followed by nonreductive debenzylation to yield this compound . The reaction conditions often include the use of methanol, acetonitrile, and potassium bicarbonate at a temperature of around 30°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Adenine 7N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be deaminated and methylated, and these reactions have been confirmed through X-ray crystallographic analysis .
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids are commonly used for the oxidation of adenine derivatives to form this compound.
Reduction: Nonreductive debenzylation is a key step in the synthesis of this compound from 3-benzyladenine.
Substitution: The nucleophilic properties of this compound allow it to participate in substitution reactions, particularly at the N7 position.
Major Products: The major products formed from these reactions include various N-oxide derivatives of adenine, which can be further characterized and analyzed using techniques such as UV spectroscopy and X-ray crystallography .
Applications De Recherche Scientifique
Adenine 7N-oxide has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mécanisme D'action
The mechanism of action of adenine 7N-oxide involves its interaction with nucleic acids and enzymes. The compound can form adducts with DNA and RNA, affecting their structure and function. Additionally, this compound can participate in redox reactions, influencing cellular metabolic processes . The molecular targets of this compound include various enzymes involved in nucleic acid metabolism and repair .
Comparaison Avec Des Composés Similaires
- Adenine 1-oxide
- Adenine 3-oxide
- 9-Hydroxyadenine
Comparison: Adenine 7N-oxide is unique among its analogs due to its specific substitution at the N7 position, which significantly influences its chemical reactivity and biological activity . Compared to other N-oxide derivatives, this compound exhibits distinct nucleophilic properties and participates in unique chemical reactions .
Propriétés
Formule moléculaire |
C5H5N5O |
|---|---|
Poids moléculaire |
151.13 g/mol |
Nom IUPAC |
7-hydroxypurin-6-amine |
InChI |
InChI=1S/C5H5N5O/c6-4-3-5(8-1-7-4)9-2-10(3)11/h1-2,11H,(H2,6,7,8) |
Clé InChI |
OZSJFVRAJAFIHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N=CN2O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


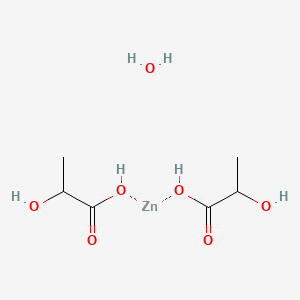
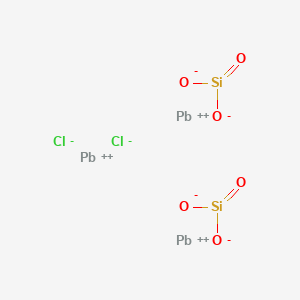
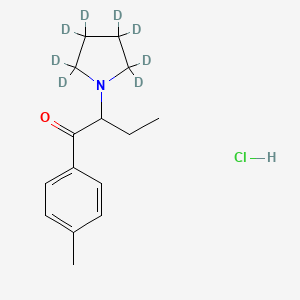
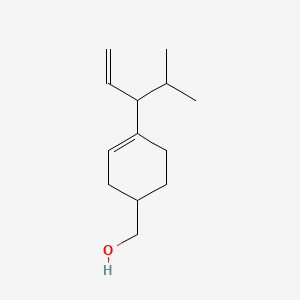
![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)
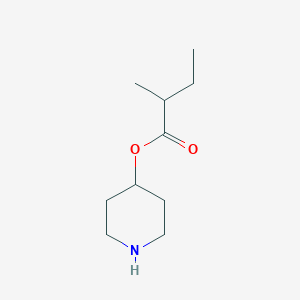

![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)
